molecular formula C8H6ClNaO2 B8224543 Sodium 4-chloro-2-methylbenzoate CAS No. 203261-42-1

Sodium 4-chloro-2-methylbenzoate

Cat. No.: B8224543
CAS No.: 203261-42-1
M. Wt: 192.57 g/mol
InChI Key: RDMCRSCZYBLLAI-UHFFFAOYSA-M
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Description

Sodium 4-chloro-2-methylbenzoate is an organic compound with the molecular formula C8H6ClNaO2. It is a sodium salt derivative of 4-chloro-2-methylbenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-chloro-2-methylbenzoate can be synthesized through the neutralization of 4-chloro-2-methylbenzoic acid with sodium hydroxide. The reaction typically involves dissolving 4-chloro-2-methylbenzoic acid in a suitable solvent, such as water or ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the resulting this compound is isolated by filtration or evaporation of the solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale neutralization reactions using continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-chloro-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 4-chloro-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of drugs with anti-inflammatory and analgesic properties.

    Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 4-chloro-2-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-chlorobenzoate: Similar in structure but lacks the methyl group.

    Sodium 2-methylbenzoate: Similar in structure but lacks the chlorine atom.

    Sodium benzoate: Lacks both the chlorine and methyl groups.

Uniqueness

Sodium 4-chloro-2-methylbenzoate is unique due to the presence of both chlorine and methyl groups on the benzene ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

sodium;4-chloro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2.Na/c1-5-4-6(9)2-3-7(5)8(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMCRSCZYBLLAI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015376
Record name Sodium 4-chloro-2-methyl-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203261-42-1
Record name Benzoic acid, 4-chloro-2-methyl-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203261421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-chloro-2-methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 4-chloro-2-methyl-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-chloro-2-methylbenzoate
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